molecular formula C14H20BrNO2 B12766543 Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide CAS No. 227470-64-6

Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide

Cat. No.: B12766543
CAS No.: 227470-64-6
M. Wt: 314.22 g/mol
InChI Key: VWUBXYBLJBUKCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide typically involves the esterification of 4-phenylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and phenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

227470-64-6

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

ethyl 4-phenylpiperidine-4-carboxylate;hydrobromide

InChI

InChI=1S/C14H19NO2.BrH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H

InChI Key

VWUBXYBLJBUKCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Br

Origin of Product

United States

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